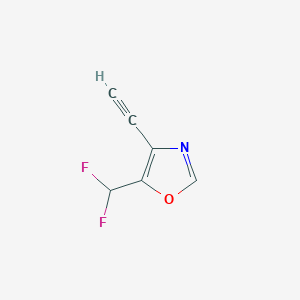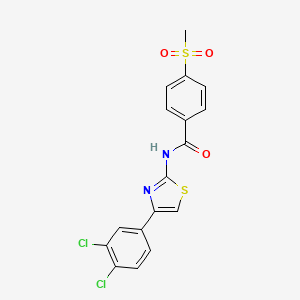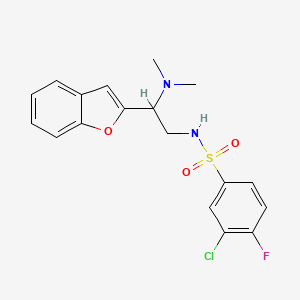
5-(Difluoromethyl)-4-ethynyloxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-(Difluoromethyl)-4-ethynyloxazole” is a chemical compound that contains a difluoromethyl group. Difluoromethyl compounds have been the subject of significant research due to their potential applications in pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, difluoromethylation processes often involve the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S . These processes have benefited from the invention of multiple difluoromethylation reagents .Chemical Reactions Analysis
Difluoromethylation processes have seen significant advances, with methods developed to transfer CF2H to C (sp2) sites both in stoichiometric and catalytic modes . Difluoromethylation of C (sp2)–H bonds has also been accomplished through Minisci-type radical chemistry .Applications De Recherche Scientifique
Synthesis in Pharmaceutical and Material Science
5-(Difluoromethyl)-4-ethynyloxazole is a valuable synthetic intermediate in pharmaceuticals and material science. A continuous microflow process for synthesizing 2,4,5-trifluorobenzoic acid, which shares a similar fluorine-substituted structure, was developed using microreactors, illustrating the significance of such compounds in efficient and high-yield synthesis processes (Deng et al., 2015).
Development of New Compounds
The reactivity of 5-(Difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole, which is structurally related to this compound, has been explored to produce various difluoromethylenated compounds. These compounds include γ-butyrolactones and tetrahydrofurans, showcasing the diverse potential in creating new molecular structures (Yang et al., 2007).
Potential in Drug Development
Compounds containing a difluoromethyl group, akin to this compound, have been investigated for their potential in drug development. For example, a study on malonyl-coenzyme A decarboxylase inhibitors describes compounds with similar structural motifs that have shown promising results in treating ischemic heart diseases (Cheng et al., 2006).
Application in Organic Synthesis
The use of (difluoromethyl)trimethylsilane for the nucleophilic difluoromethylation of aromatic isoxazoles, which are closely related to this compound, indicates the compound’s potential application in organic synthesis, particularly in producing difluoromethylated isoxazolines (Shibata, 2014).
Innovations in Anti-inflammatory Drugs
Compounds structurally related to this compound have been synthesized as analogues of celecoxib, a widely used anti-inflammatory drug. These novel compounds demonstrated significant anti-inflammatory activity, highlighting the potential of such structures in medicinal chemistry (Chowdhury et al., 2009).
Propriétés
IUPAC Name |
5-(difluoromethyl)-4-ethynyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO/c1-2-4-5(6(7)8)10-3-9-4/h1,3,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFIMSKXXHJICJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(OC=N1)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methylphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2897075.png)

![[3-(Dimethylamino)phenyl]-[3-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]pyrrolidin-1-yl]methanone](/img/structure/B2897078.png)
![Diethyl 5-[2-[[5-[(furan-2-carbonylamino)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2897079.png)
![N-cycloheptyl-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2897080.png)

![2-[[1-(2-Fluorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2897082.png)
![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(phenyl)methanone](/img/structure/B2897084.png)

![[2-(4-Methylanilino)-2-oxoethyl] 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2897089.png)
![4-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide](/img/structure/B2897091.png)
![4-{1-[3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2897093.png)

